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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-(Trifluoromethyl)pyridin-2-ol, a fluorinated heterocyclic compound of significant

interest in medicinal chemistry and materials science. This document details the compound's

structural features, physicochemical parameters, spectral data, and reactivity. It is intended to

serve as a valuable resource for researchers and professionals engaged in drug discovery,

chemical synthesis, and the development of novel fluorinated materials.

Introduction
3-(Trifluoromethyl)pyridin-2-ol, also known by its tautomeric name 3-(trifluoromethyl)-2-

pyridone, is a key building block in the synthesis of a variety of biologically active molecules.

The incorporation of the trifluoromethyl group (-CF3) into the pyridine scaffold imparts unique

properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic

characteristics, which can significantly influence the pharmacokinetic and pharmacodynamic
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profiles of derivative compounds.[1] This guide aims to consolidate the available technical data

on this compound to facilitate its effective utilization in research and development.

Molecular Structure and Tautomerism
3-(Trifluoromethyl)pyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridone

form, 3-(trifluoromethyl)-1H-pyridin-2-one. This equilibrium is a critical aspect of its chemistry,

influencing its reactivity and physical properties. The relative populations of the two tautomers

can be influenced by factors such as the solvent, temperature, and pH.

Diagram of Tautomeric Equilibrium

3-(Trifluoromethyl)pyridin-2-ol 3-(Trifluoromethyl)-1H-pyridin-2-one

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the enol and keto forms.

Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-(Trifluoromethyl)pyridin-2-ol is

presented in the table below. It is important to note that some of the data, particularly for boiling

point and pKa, is based on predictions for isomeric compounds due to a lack of experimentally

determined values for the specific target molecule in available literature.
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Property Value Reference

Molecular Formula C₆H₄F₃NO [2]

Molecular Weight 163.10 g/mol [2][3]

CAS Number 22245-83-6 [2]

Appearance Solid [4][5]

Melting Point 150 - 155 °C [3]

Boiling Point

No experimental data

available. Predicted for 5-

(trifluoromethyl)pyridin-3-ol:

301.2 ± 37.0 °C

pKa
No experimental data

available.

Solubility

No quantitative data available.

Generally soluble in organic

solvents like DMSO and

methanol.

Tautomerism
Exists in equilibrium with 3-

(Trifluoromethyl)-2-pyridone
[2]

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 3-

(Trifluoromethyl)pyridin-2-ol. While a comprehensive set of experimental spectra for this

specific compound is not readily available in the public domain, data from closely related

compounds can provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

expected chemical shifts for 3-(Trifluoromethyl)pyridin-2-ol are influenced by the electron-

withdrawing trifluoromethyl group and the pyridine ring.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on

the pyridine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework, with

the trifluoromethyl group significantly affecting the chemical shift of the carbon to which it is

attached.

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for fluorinated compounds and is

expected to show a singlet for the -CF₃ group.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-(Trifluoromethyl)pyridin-2-ol is expected to exhibit characteristic absorption

bands for the O-H or N-H stretching (depending on the dominant tautomer), C=O stretching (in

the pyridone form), C=C and C=N stretching of the aromatic ring, and C-F stretching of the

trifluoromethyl group.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The mass spectrum of 3-(Trifluoromethyl)pyridin-2-ol would show a molecular

ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting

from the loss of substituents like the trifluoromethyl group.

Synthesis and Reactivity
Synthesis
The synthesis of trifluoromethyl-substituted pyridines can be achieved through various

methods, including:

From Picoline: Chlorination followed by fluorination of picoline is a common industrial

method.[6]

Building Block Approach: Cyclocondensation reactions using trifluoromethyl-containing

building blocks.[6]
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Direct Trifluoromethylation: Introduction of a trifluoromethyl group onto a pre-existing pyridine

ring.

A general workflow for the synthesis of trifluoromethylated pyridines is outlined below.

Diagram of a General Synthetic Workflow

Starting Material
(e.g., Picoline or Pyridine derivative)

Functionalization
(e.g., Chlorination, Bromination)

Trifluoromethylation
(e.g., with SbF3, HF, or CF3-source)

Modification of other functional groups
(e.g., Hydroxylation to form the pyridin-2-ol)

3-(Trifluoromethyl)pyridin-2-ol

Click to download full resolution via product page

Caption: General synthetic pathway for trifluoromethylpyridines.

Reactivity
3-(Trifluoromethyl)pyridin-2-ol exhibits reactivity characteristic of both pyridinols and

trifluoromethyl-substituted aromatics.

Acidity: The hydroxyl group is acidic and can be deprotonated to form a pyridinolate anion.
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Nucleophilicity: The pyridinolate anion is a good nucleophile and can participate in various

substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution,

although the electron-withdrawing trifluoromethyl group can deactivate the ring towards this

type of reaction.

Ligand Formation: The nitrogen atom and the hydroxyl group can coordinate with metal ions,

making it a useful ligand in catalysis.[3]

Biological Activity and Applications
The primary application of 3-(Trifluoromethyl)pyridin-2-ol is as a versatile intermediate in the

synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group

can enhance the biological activity of the final product by:

Increasing Lipophilicity: Facilitating passage through biological membranes.[1]

Improving Metabolic Stability: The strong C-F bond is resistant to metabolic degradation.[1]

Modulating Receptor Binding: The electronic properties of the -CF₃ group can influence

interactions with biological targets.[1]

While no specific signaling pathways involving 3-(Trifluoromethyl)pyridin-2-ol itself have been

extensively documented, its derivatives are known to be part of molecules that interact with

various biological targets.

Conclusion
3-(Trifluoromethyl)pyridin-2-ol is a valuable fluorinated building block with a unique combination

of physical and chemical properties. Its tautomeric nature and the presence of the

trifluoromethyl group make it a versatile tool for the design and synthesis of novel compounds

with potential applications in medicine and materials science. Further experimental

investigation into its precise physicochemical parameters and reactivity will undoubtedly

expand its utility in various fields of chemical research.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.ossila.com/products/3-trifluoromethyl-2-pyridone
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethyl-effect-enhancing-bioactivity-3-trifluoromethyl-pyridine-mj
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethyl-effect-enhancing-bioactivity-3-trifluoromethyl-pyridine-mj
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethyl-effect-enhancing-bioactivity-3-trifluoromethyl-pyridine-mj
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethyl-effect-enhancing-bioactivity-3-trifluoromethyl-pyridine-mj
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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